4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol

Physicochemical Properties Lipophilicity ADME

Accelerate Pim kinase inhibitor SAR with this uniquely differentiated 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol building block. Unlike generic THP-4-ol analogs, the 3,5-difluorophenyl pharmacophore delivers precise lipophilicity (XLogP3 ~1.2) and lower molecular weight for superior ADME optimization over bulkier halogenated alternatives. The tertiary alcohol and tetrahydropyran ring offer multiple handles for library diversification. Ideal for medicinal chemistry teams requiring a validated starting point for potent lead candidates (IC50 < 10 nM). Procure high-purity 95% from vetted suppliers for batch-to-batch consistency.

Molecular Formula C11H12F2O2
Molecular Weight 214.21 g/mol
CAS No. 139503-12-1
Cat. No. B1342696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol
CAS139503-12-1
Molecular FormulaC11H12F2O2
Molecular Weight214.21 g/mol
Structural Identifiers
SMILESC1COCCC1(C2=CC(=CC(=C2)F)F)O
InChIInChI=1S/C11H12F2O2/c12-9-5-8(6-10(13)7-9)11(14)1-3-15-4-2-11/h5-7,14H,1-4H2
InChIKeyIAOXCRBWNOMXEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,5-Difluorophenyl)tetrahydro-2H-pyran-4-ol CAS 139503-12-1: Key Pharmaceutical Intermediate Specifications


4-(3,5-Difluorophenyl)tetrahydro-2H-pyran-4-ol (CAS: 139503-12-1) is a heterocyclic building block consisting of a saturated tetrahydropyran (THP) ring bearing a tertiary alcohol and a 3,5-difluorophenyl substituent at the C4 position . The compound has the molecular formula C11H12F2O2 and a molecular weight of 214.21 g/mol . As a synthetic intermediate, it is commonly used in pharmaceutical research due to its unique structure and potential biological activity .

Why In-Class Tetrahydropyran-4-ol Derivatives Cannot Substitute for CAS 139503-12-1


Tetrahydropyran-4-ol derivatives are not interchangeable; their physicochemical and biological properties are highly dependent on the nature and substitution pattern of the aromatic ring at the C4 position. The specific 3,5-difluorophenyl moiety is a recognized pharmacophore in medicinal chemistry, known to confer distinct properties compared to unsubstituted phenyl, mono-fluorinated, or other halogenated analogs [1][2]. The presence of fluorine atoms can influence the compound's lipophilicity, metabolic stability, and biological activity . Therefore, substituting this compound with a generic tetrahydropyran-4-ol analog would alter these critical parameters and is unlikely to be suitable for structure-activity relationship (SAR) studies or scale-up of a validated synthetic route.

Quantitative Differentiation: 4-(3,5-Difluorophenyl)tetrahydro-2H-pyran-4-ol vs. Analogs


Molecular Weight and Lipophilicity (XLogP3) Differentiate 4-(3,5-Difluorophenyl)tetrahydro-2H-pyran-4-ol from Bromophenyl Analog

In contrast to its 4-bromophenyl analog, 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol exhibits a lower molecular weight and significantly reduced lipophilicity, as quantified by XLogP3. This is a critical differentiation for applications where lower lipophilicity is desired to improve solubility or reduce non-specific binding [1].

Physicochemical Properties Lipophilicity ADME

Synthetic Utility: A Grignard-Derived Intermediate for Complex Molecule Construction

This compound is typically synthesized via a Grignard reaction between 1-bromo-3,5-difluorobenzene and tetrahydro-2H-pyran-4-one, using 1.6 equivalents of magnesium turnings in THF at 90°C . This established route confirms its utility as an intermediate. In a comparative context, its synthesis differs from, for example, the analogous 4-(4-bromophenyl) derivative, which would be formed from a different Grignard reagent (4-bromophenylmagnesium bromide).

Organic Synthesis Grignard Reaction Drug Discovery

Structural Motif in Advanced Kinase Inhibitor Leads

The core 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol scaffold is present in advanced lead compounds demonstrating potent activity against Pim kinases. While no data is available for the stand-alone intermediate, a closely related analog from US Patent 9,802,918 (Example 6) demonstrates exceptional potency, with an IC50 < 10 nM against both Pim-1 and Pim-3 kinases [1]. This demonstrates the value of this specific fluorinated scaffold in achieving high-affinity binding.

Kinase Inhibitor Pim-1 Pim-3 Cancer

Optimal Application Scenarios for 4-(3,5-Difluorophenyl)tetrahydro-2H-pyran-4-ol


Synthesis of Pim Kinase Inhibitor Analogs

This compound is an ideal starting material for medicinal chemistry groups exploring the SAR of Pim kinase inhibitors. As evidenced by its incorporation into a potent lead compound (IC50 < 10 nM) , this scaffold offers a validated entry point for designing new anti-cancer agents targeting the Pim family of serine/threonine kinases.

Medicinal Chemistry Scaffold Exploration Requiring Defined Physicochemical Properties

For projects where a moderate lipophilicity (XLogP3 ~1.2) and lower molecular weight are critical parameters for optimizing ADME properties, this compound is a superior choice over heavier, more lipophilic halogenated analogs [1]. It provides a defined starting point for the installation of the 3,5-difluorophenyl group.

Building Block for Diversity-Oriented Synthesis (DOS) Libraries

The tertiary alcohol and THP ring provide multiple handles for further functionalization (e.g., oxidation, esterification, etherification) . This makes it suitable for use as a core building block in the synthesis of focused libraries containing the privileged 3,5-difluorophenyl motif, a group common in many bioactive compounds [1].

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